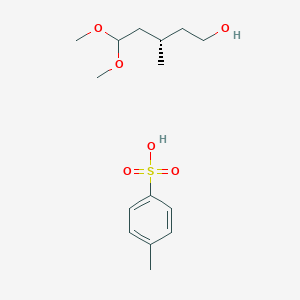
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound It consists of a chiral alcohol, (3S)-5,5-dimethoxy-3-methylpentan-1-ol, and an aromatic sulfonic acid, 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-dimethoxy-3-methylpentan-1-ol typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an ester. Common reagents for this reduction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.
4-methylbenzenesulfonic acid can be prepared by sulfonation of toluene using sulfuric acid (H2SO4) or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of (3S)-5,5-dimethoxy-3-methylpentan-1-ol may involve large-scale reduction processes using catalytic hydrogenation. For 4-methylbenzenesulfonic acid, continuous sulfonation reactors are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-5,5-dimethoxy-3-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
4-methylbenzenesulfonic acid primarily participates in:
Electrophilic substitution: Such as nitration, halogenation, and alkylation.
Acid-base reactions: It can act as a strong acid in various neutralization reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Different alcohols, hydrocarbons
Substitution: Functionalized derivatives
Scientific Research Applications
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3S)-5,5-dimethoxy-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes, influencing their activity. The sulfonic acid group can participate in acid-base catalysis, enhancing the reactivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-5,5-dimethoxy-3-methylpentan-1-ol: The enantiomer of (3S)-5,5-dimethoxy-3-methylpentan-1-ol with different stereochemistry.
4-methylbenzenesulfonamide: A derivative of 4-methylbenzenesulfonic acid with an amide group.
5,5-dimethoxy-3-methylpentanoic acid: A carboxylic acid derivative of (3S)-5,5-dimethoxy-3-methylpentan-1-ol.
Uniqueness
The unique combination of a chiral alcohol and an aromatic sulfonic acid in (3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid provides distinct reactivity and potential for diverse applications. Its ability to participate in both stereoselective and electrophilic reactions sets it apart from other similar compounds.
Properties
CAS No. |
402856-59-1 |
|---|---|
Molecular Formula |
C15H26O6S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O3.C7H8O3S/c1-7(4-5-9)6-8(10-2)11-3;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
InChI Key |
XPDNPDMJOGLPAE-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](CCO)CC(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















